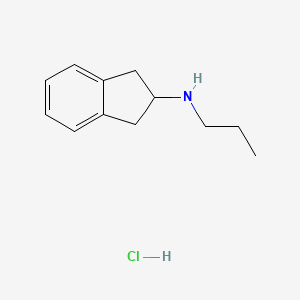

N-propyl-2-indanamine hydrochloride

Description

Historical Perspectives on Aminoindane Derivatives in Scientific Inquiry

The scientific exploration of aminoindane derivatives dates back to early investigations into their potential pharmacological activities. Initially, these compounds were synthesized and studied for their potential therapeutic applications, including as bronchodilators and analgesics. For instance, 2-aminoindane hydrochloride (SU-8629) was reported to be a potent non-narcotic analgesic. wikipedia.org

In subsequent years, the focus of research shifted towards their effects on the central nervous system. Notably, certain aminoindane derivatives were investigated for their potential as anti-Parkinsonian drugs. wikipedia.org This line of inquiry was based on their structural similarity to other compounds known to interact with dopamine (B1211576) pathways in the brain. The development of compounds like rasagiline, a potent monoamine oxidase (MAO) inhibitor used in the treatment of Parkinson's disease, further spurred interest in the broader aminoindane class as a scaffold for drug discovery.

The Role of N-Propyl-2-indanamine Hydrochloride in Chemical and Biological Research

This compound serves as a valuable tool in chemical and biological research, primarily due to its interaction with monoamine transporters. These transporters—specifically the norepinephrine (B1679862) transporter (NET), the dopamine transporter (DAT), and the serotonin (B10506) transporter (SERT)—are crucial for regulating the concentration of key neurotransmitters in the synaptic cleft.

Research has demonstrated that this compound and its parent compound, 2-aminoindane, act as selective substrates for the norepinephrine and dopamine transporters. wikipedia.orgnih.gov This selectivity makes them useful probes for studying the function and regulation of these specific transporters. By examining the binding affinities and transport kinetics of these compounds, researchers can gain insights into the structure-activity relationships of monoamine transporter ligands.

The N-propyl substitution on the amino group of 2-aminoindane modifies its pharmacological profile. Generally, N-alkylation of 2-aminoindane derivatives can alter their potency and selectivity for the different monoamine transporters. For example, while 2-AI is a selective substrate for NET and DAT, other derivatives with different substitutions on the indane ring, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), show increased potency at the serotonin transporter. nih.gov The study of compounds like this compound contributes to a deeper understanding of how subtle structural modifications can lead to significant changes in biological activity.

Evolution of Research Interest in Aminoindane Structural Classes

The interest in aminoindane structural classes has evolved significantly over time. Following the initial explorations for therapeutic applications, the 1990s saw a resurgence of interest in these compounds as research tools in neuroscience. This was partly driven by the desire to develop more selective and non-neurotoxic probes to study the serotonergic and dopaminergic systems, in contrast to some amphetamine derivatives which can exhibit neurotoxicity. capes.gov.br

More recently, the emergence of various aminoindane derivatives on the designer drug market has led to a new wave of research. nih.gov This has prompted forensic and pharmacological studies to characterize these novel psychoactive substances and understand their mechanisms of action. This research is crucial for public health and for the development of analytical methods to detect these compounds. The study of compounds like this compound within this context helps to build a comprehensive picture of the pharmacological properties of this evolving class of substances.

Research Findings on Aminoindane Derivatives

The following table summarizes the in vitro activity of several aminoindane derivatives at monoamine transporters, as measured by their half-maximal effective concentration (EC50) for monoamine release in rat brain synaptosomes. Lower EC50 values indicate greater potency.

| Compound | SERT EC50 (nM) | NET EC50 (nM) | DAT EC50 (nM) |

| 2-Aminoindane (2-AI) | >10,000 | 86 | 439 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 114 | 117 | 1,334 |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 31 | 3,101 | >10,000 |

| 5-Methoxy-2-aminoindane (MEAI) | 134 | 861 | 2,646 |

Data sourced from Halberstadt et al. (2019). nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-7-13-12-8-10-5-3-4-6-11(10)9-12;/h3-6,12-13H,2,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSYLGZOXAOCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74220-93-2 | |

| Record name | N-propyl-2,3-dihydro-1H-inden-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N Propyl 2 Indanamine Hydrochloride

Established Synthesis Pathways for N-Propyl-2-indanamine Hydrochloride

The construction of this compound begins with the formation of the core 2-aminoindane structure, which is subsequently functionalized. Key steps involve creating the five-membered ring fused to the benzene (B151609) ring and then introducing the amino and propyl groups.

Cyclization Reactions in Indanamine Synthesis

The formation of the indane ring system is a critical step in the synthesis of 2-aminoindane. Various cyclization strategies have been developed to construct this bicyclic core.

One common approach involves the intramolecular cyclization of a suitably substituted phenylpropane derivative. For instance, analogues of aminoindanes can be prepared through the intramolecular cyclization of the acyl chloride derivative of 3-phenyl-2-propanoic acid. unodc.org Another established method is the reductive amination of 2-indanone (B58226). The synthesis of 2-indanone itself can be achieved through several routes, including the cyclization of hydrocinnamic acid or its derivatives.

A distinct method involves the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of a solid acid catalyst, such as silica-alumina or zeolite. google.com This reaction proceeds through the catalytic dissociation of a carbon-nitrogen bond within the heterocyclic ring, followed by the formation of a more stable carbon-carbon bond to yield 2-aminoindane. google.com This process offers a simplified pathway compared to multi-step syntheses. google.com

Furthermore, more complex indane structures, like 2-aminoindane-2-carboxylic acid, can be synthesized via a two-step process involving monoalkylation followed by cyclization under homogeneous conditions. nih.gov These methods highlight the versatility of cyclization reactions in creating the foundational indane scaffold.

Alkylation Procedures for N-Substitution

Once the 2-aminoindane core is synthesized, the propyl group is introduced onto the nitrogen atom. This N-alkylation is a fundamental transformation in amine chemistry. wikipedia.org As a primary amine, 2-aminoindane is readily alkylated. wikipedia.org

A standard method for this transformation is reductive amination . This involves reacting 2-indanone with propylamine (B44156) in the presence of a reducing agent. Alternatively, direct alkylation can be achieved by reacting 2-aminoindane with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This reaction follows an SN2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. uoanbar.edu.iq

Another approach is the use of green chemistry methods, such as the alkylation of amines with alcohols, where the only byproduct is water. wikipedia.org The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base form of N-propyl-2-indanamine with hydrochloric acid. google.comchemicalbook.com

| Alkylation Method | Reactants | Description |

| Reductive Amination | 2-Indanone, Propylamine, Reducing Agent | A one-pot reaction where a ketone reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. |

| Direct Alkylation | 2-Aminoindane, Propyl Halide (e.g., 1-bromopropane) | A nucleophilic substitution reaction where the primary amine displaces the halide from the alkyl chain. uoanbar.edu.iq |

| Alcohol Alkylation | 2-Aminoindane, Propanol, Catalyst | A greener alternative that uses an alcohol as the alkylating agent, typically requiring a catalyst and producing water as a byproduct. wikipedia.org |

Methodologies for Derivatization of the Indane Scaffold

The 2-aminoindane structure serves as a versatile template that can be modified at two primary locations: the aromatic ring and the amine nitrogen. unodc.org Such derivatizations allow for the fine-tuning of the molecule's properties.

Ring-Substituted Aminoindane Synthesis Strategies

Introducing substituents onto the aromatic portion of the indane scaffold is a common strategy for creating analogues. This can be achieved by starting the synthesis with an already substituted precursor. For example, using a substituted indanone or a substituted phenyl-containing starting material in the cyclization step will yield a ring-substituted indane core. unodc.org

Common ring-substituted derivatives include those with methoxy (B1213986), iodo, or methylenedioxy groups. nih.govnih.gov For instance, 5-methoxy-2-aminoindan (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindan (MDAI) are well-known derivatives synthesized through these strategies. nih.gov The synthesis of diethyl-substituted 2-aminoindane involves protecting the amino group, followed by Friedel-Crafts acylation of the aromatic ring, reduction of the resulting ketone, and subsequent deprotection. google.com

| Derivative | Substitution Pattern | Precursor Strategy Example |

| 5-Iodo-2-aminoindane (5-IAI) | Iodine at the 5-position | Synthesis starting from a 4-iodophenyl derivative. unodc.org |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | Methoxy group at the 5-position | Synthesis starting from a 4-methoxyphenyl (B3050149) derivative. nih.gov |

| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | Methylenedioxy bridge at the 5 and 6-positions | Synthesis starting from a 3,4-methylenedioxyphenyl derivative. unodc.orgnih.gov |

Modification of the Amine Nitrogen in Aminoindane Derivatives

The nitrogen atom of the aminoindane group is a key site for chemical modification beyond simple alkylation. As a secondary amine, the nitrogen in N-propyl-2-indanamine possesses a lone pair of electrons, making it both basic and nucleophilic. vanderbilt.edu

One common modification is acylation , which involves reacting the amine with an acyl chloride or anhydride (B1165640) to form an amide. nih.gov For example, reacting N-propyl-2-indanamine with acetyl chloride would yield N-acetyl-N-propyl-2-indanamine.

Another modification is the von Braun reaction , where a tertiary amine reacts with cyanogen (B1215507) bromide, leading to the cleavage of an N-alkyl group and the formation of a cyanamide (B42294). nih.gov While this is a dealkylation method, the resulting cyanamide represents a significant modification of the nitrogen's functionality. The Polonovski reaction provides another route for modification, where the N-oxide of a tertiary amine is treated with acetic anhydride to yield an N-acetylated secondary amine and an aldehyde. nih.gov These reactions demonstrate the diverse chemical transformations possible at the amine nitrogen, enabling the synthesis of a wide array of derivatives. youtube.com

Chiral Resolution Techniques in this compound Synthesis and Analogues

The carbon atom at the 2-position of the indane ring in N-propyl-2-indanamine is a stereocenter, meaning the compound exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial as different enantiomers often exhibit distinct biological activities.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts . tcichemicals.com This technique involves reacting the racemic amine with a single, pure enantiomer of a chiral acid (a resolving agent). The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows them to be separated by methods like fractional crystallization. google.com After separation, the individual enantiomers of the amine can be recovered by treating the diastereomeric salt with a base.

Another powerful technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . mdpi.com This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com Chiral HPLC can be used for both analytical purposes (to determine enantiomeric excess) and for preparative separations to obtain pure enantiomers. mdpi.com

For more advanced applications, asymmetric synthesis can be employed to directly produce a single enantiomer, bypassing the need for resolution. nih.gov This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. tcichemicals.com For example, the enantioselective reduction of an imine precursor to N-propyl-2-indanamine could yield a product with high enantiomeric excess.

| Technique | Principle | Application |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. tcichemicals.comgoogle.com | Large-scale separation of enantiomers via fractional crystallization. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Analytical determination of enantiomeric purity and preparative separation of enantiomers. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to selectively form one enantiomer. nih.gov | Direct synthesis of enantiomerically pure compounds, avoiding resolution steps. |

Pharmacological Research Mechanisms of N Propyl 2 Indanamine Hydrochloride Preclinical and in Vitro Focus

Investigations into Receptor Interaction Profiles

The pharmacological characterization of N-propyl-2-indanamine hydrochloride involves determining its binding affinity for various neurotransmitter receptors. This is a crucial step in understanding its potential mechanism of action at the cellular level.

Dopamine (B1211576) Receptor Binding Studies (D2, D3)

Dopamine receptors, particularly the D2 and D3 subtypes, are significant targets for psychoactive compounds. While comprehensive binding data for this compound is not widely available in the public domain, research on structurally related 2-aminoindan (B1194107) derivatives suggests that this class of compounds can interact with monoamine systems. However, specific binding affinities (Ki values) for this compound at D2 and D3 receptors have not been detailed in readily accessible scientific literature.

Interactive Data Table: Dopamine Receptor Binding Affinities (Ki in nM)

| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |

| This compound | Data not available | Data not available |

Adrenergic Receptor Engagement Analysis

Interactive Data Table: Adrenergic Receptor Binding Affinities (Ki in nM)

| Compound | α-Adrenergic Receptor Subtype | Ki (nM) |

| This compound | Data not available | Data not available |

Serotonergic Receptor Interactions

The serotonergic system is another critical target for many centrally acting agents. The interaction of this compound with various serotonin (B10506) receptor subtypes would provide insight into its potential effects on mood and cognition. As with other receptor systems, specific binding affinities for this compound at serotonergic receptors are not currently documented in publicly available research.

Interactive Data Table: Serotonergic Receptor Binding Affinities (Ki in nM)

| Compound | Serotonin Receptor Subtype | Ki (nM) |

| This compound | Data not available | Data not available |

Enzymatic Modulation Studies

The ability of a compound to inhibit or induce the activity of enzymes involved in neurotransmitter metabolism is a key component of its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition Research

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain. Research into new derivatives of 2-propinylamine has explored their potential as MAO inhibitors. nih.gov However, specific studies detailing the inhibitory potency of this compound against MAO enzymes are not found in the available literature.

Differentiation of MAO-A and MAO-B Inhibitory Potencies

The selectivity of a compound for MAO-A versus MAO-B is a critical determinant of its pharmacological effects. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine. The inhibitory concentrations (IC50 values) for this compound, which would quantify its potency and selectivity for each MAO isoform, have not been reported in accessible scientific publications.

Interactive Data Table: Monoamine Oxidase Inhibition (IC50 in µM)

| Compound | MAO-A (IC50, µM) | MAO-B (IC50, µM) |

| This compound | Data not available | Data not available |

Neurotransmitter System Engagement

This compound belongs to the 2-aminoindan class of compounds, which are structurally related to amphetamines and are known to interact with monoamine neurotransmitter systems. Research into this class of compounds provides a framework for understanding the likely mechanisms of action of the N-propyl derivative.

The primary molecular targets for 2-aminoindan and its analogues are the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). nih.govnih.govfrontiersin.orgresearchgate.net These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. nih.govfrontiersin.org Compounds that interact with these transporters can be classified as either inhibitors (which block reuptake) or substrates (which are transported into the neuron and can cause reverse transport, or efflux, of the neurotransmitter). researchgate.net

The effect of N-alkylation on monoamine transporter interaction has been studied in related amphetamine analogues. In a study on 4-methylamphetamine (4-MA) analogues, it was demonstrated that elongating the N-alkyl chain from methyl to propyl and butyl reduces the potency for transporter inhibition and can eliminate substrate activity, particularly at DAT and NET. This suggests that this compound may have a reduced potency at these transporters compared to its N-methyl or unsubstituted counterparts.

Table 1: Monoamine Transporter Activity of Selected 2-Aminoindan Analogues This table presents data for related compounds to illustrate the effects of substitution on transporter activity, as direct data for this compound is not available.

| Compound | Primary Transporter Interaction | Selectivity |

| 2-Aminoindan (2-AI) | Substrate at NET and DAT nih.govgoogle.com | NET/DAT > SERT nih.gov |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | Substrate at SERT and NET nih.govresearchgate.net | SERT/NET > DAT nih.govresearchgate.net |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | Substrate at SERT nih.govresearchgate.net | Highly SERT selective nih.govresearchgate.net |

| N-Methyl-2-aminoindane (N-Methyl-2-AI) | Selective NET inhibitor and releaser researchgate.net | NET > DAT/SERT researchgate.net |

Neurotransmitter reuptake inhibitors function by binding to monoamine transporters and blocking them, which leads to an increased concentration of neurotransmitters in the synapse. While many aminoindanes act as substrates, they also exhibit inhibitory activity at the transporters.

Specific IC50 values for the reuptake inhibition of this compound are not documented in available research. However, the structure-activity relationship patterns observed in similar compounds suggest that the N-propyl substitution likely influences this activity. The general trend for N-alkylation in amphetamine-like molecules is a decrease in potency at DAT and NET as the alkyl chain length increases. Therefore, it is plausible that this compound is a less potent reuptake inhibitor at these transporters compared to 2-aminoindan or N-methyl-2-aminoindane. Its activity at SERT would also be influenced by this substitution, though the precise impact is not documented.

Many compounds in the 2-aminoindan family are not just inhibitors but also modulators of neurotransmitter release, acting as transporter substrates that induce non-exocytotic efflux. nih.gov This mechanism involves the compound being transported into the presynaptic neuron, leading to a reversal of the transporter's normal function and the subsequent release of neurotransmitters from the cytoplasm into the synapse. nih.gov

2-AI has been shown to be a selective releaser of norepinephrine and dopamine. nih.govresearchgate.net Ring-substituted analogues like MDAI and MMAI are potent serotonin releasers. nih.govresearchgate.net For N-alkylated analogues, research on 4-methylamphetamine (4-MA) has shown that while the N-methyl and N-ethyl derivatives are substrates at NET, the N-propyl and N-butyl derivatives are not. researchgate.net This suggests a critical role for the size of the N-alkyl group in determining whether a compound can act as a substrate and induce neurotransmitter release. Based on this, it is possible that this compound may have a significantly attenuated or absent capacity to act as a substrate-type releaser at NET and DAT compared to its smaller N-alkylated or non-N-alkylated relatives.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The pharmacological profile of 2-aminoindan derivatives is highly dependent on substitutions on both the amine (N-alkylation) and the indan (B1671822) ring system.

The substitution of one or both hydrogen atoms on the amino group of 2-aminoindan with alkyl groups has a profound impact on pharmacological activity. While data specifically for mono-N-propyl-2-indanamine at monoamine transporters is scarce, research on di-N-propyl-2-aminoindan derivatives has been conducted in the context of dopamine receptor ligands.

Studies on 5,6-dimethoxy-2-aminoindan analogues found that di-N-propyl substitution resulted in selective dopamine D3 receptor antagonists. google.com However, unsubstituted di-n-propyl-2-aminoindan was found to be inactive in a functional assay of dopamine DA2 receptor stimulation. nih.gov This suggests that N-propyl groups, particularly in a di-substituted configuration, may direct activity towards dopamine receptors rather than monoamine transporters, and that ring substitutions are crucial for this activity. nih.gov

The general trend observed in related stimulant classes indicates that increasing the size of the N-alkyl substituent tends to decrease activity at monoamine transporters. researchgate.net

Table 2: Inferred Structure-Activity Relationships of N-Alkylation in 2-Aminoindans This table is based on general principles and data from related compound series due to the lack of direct comparative data for N-propyl-2-indanamine at monoamine transporters.

| Substitution | Likely Impact on NET/DAT Activity | Likely Impact on Dopamine Receptor Affinity |

| None (2-AI) | Substrate activity nih.gov | Low |

| N-Methyl | NET releasing activity researchgate.net | Low |

| Di-N-Propyl | Likely reduced transporter activity; Inactive at DA2 without ring substitution nih.gov | Potential for D3 receptor antagonism with appropriate ring substitutions google.com |

Substitutions on the aromatic ring of the indan nucleus dramatically alter the selectivity of these compounds for the different monoamine transporters. As previously mentioned, the parent compound 2-AI is selective for the catecholamine transporters, NET and DAT. nih.govresearchgate.net

The addition of methoxy (B1213986) and methylenedioxy groups shifts the selectivity towards SERT. nih.govresearchgate.net For example, 5-methoxy-2-aminoindan (5-MeO-AI) shows increased selectivity for SERT, and this is further enhanced in 5-methoxy-6-methyl-2-aminoindan (MMAI), which is a highly potent and selective SERT releaser. nih.govresearchgate.net 5,6-methylenedioxy-2-aminoindan (MDAI) also displays a preference for SERT and NET over DAT. nih.govresearchgate.net

These findings highlight a key SAR principle for the 2-aminoindan class: modifications to the aromatic ring are a primary determinant of the compound's selectivity profile across the monoamine transporters.

Table 3: Influence of Ring Substitution on Monoamine Transporter Selectivity of 2-Aminoindans

| Compound | Ring Substitution | Transporter Selectivity |

| 2-Aminoindan (2-AI) | None | NET/DAT > SERT nih.gov |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-Methoxy | SERT > NET > DAT researchgate.net |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-Methylenedioxy | SERT/NET > DAT nih.govresearchgate.net |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-Methoxy, 6-Methyl | SERT >> NET/DAT nih.govresearchgate.netresearchgate.net |

Conformational Analysis and Biological Activity Correlations

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For this compound, a conformationally restricted analog of amphetamine, the spatial orientation of its constituent atoms dictates its binding affinity and efficacy at dopamine receptors. Preclinical and in vitro research has underscored the significance of stereochemistry and specific conformational features in the pharmacological profile of 2-aminoindan derivatives.

The fundamental structure of 2-aminoindans, including N-propyl-2-indanamine, features a five-membered ring fused to a benzene (B151609) ring. This structure restricts the molecule's flexibility compared to more linear amphetamines. A key aspect of its conformational analysis is the position of the amino group on the indan ring system. Through computational studies employing methods like molecular mechanics (MM2), it has been determined that the nitrogen atom of the amino group can exist in either an axial or an equatorial position. Research on potent centrally acting dopamine receptor agonists has indicated that for effective receptor interaction, the nitrogen atom of the active enantiomer should preferably occupy an equatorial position. This orientation places the nitrogen closer to the plane of the aromatic ring, a feature identified as a prerequisite for strong dopamine receptor agonism.

The chirality of N-propyl-2-indanamine, arising from the chiral center at the second carbon of the indan ring, results in two enantiomers: (R)-N-propyl-2-indanamine and (S)-N-propyl-2-indanamine. These stereoisomers can exhibit markedly different biological activities. This stereoselectivity is a common feature among 2-aminoindan derivatives. For instance, in studies of the related compound 4-hydroxy-2-di-n-propylaminoindan, the (R)-isomer was found to be a significantly more potent dopamine agonist than the (S)-isomer.

The biological activity and molecular recognition of N-propyl-2-indanamine derivatives at the dopamine D3 receptor have been shown to reside almost exclusively in the (S)-enantiomer. This highlights the critical role of the specific three-dimensional arrangement of the molecule in its interaction with the receptor's binding site. The interaction is highly specific, and even subtle changes in conformation can lead to a significant loss of affinity and activity.

The following table summarizes the reported in vitro binding affinity of an N-propyl-2-aminoindan derivative at the dopamine D3 receptor, illustrating the stereoselective nature of the interaction.

| Compound | Receptor | Ki (nM) |

| (S)-N-propyl-2-aminoindan derivative | Dopamine D3 | 4.0 |

This table presents the high-affinity binding state (Ki (high)) for the (S)-enantiomer of a derivative of N-n-propyl-2-aminoindan.

In essence, the biological activity of this compound is intrinsically linked to its conformational and stereochemical properties. The equatorial positioning of the nitrogen atom is considered favorable for dopaminergic agonism, and the (S)-enantiomer has been identified as the more active form at the D3 receptor for a closely related derivative. These findings from preclinical and in vitro studies emphasize the importance of a precise three-dimensional structure for effective interaction with dopamine receptors.

Preclinical Research Applications and Models for N Propyl 2 Indanamine Hydrochloride

In Vitro Experimental Paradigms

In vitro studies have been instrumental in determining the molecular targets of N-propyl-2-indanamine hydrochloride and its influence on neuronal processes.

Cell-based assays are fundamental in determining the affinity of a compound for various receptors and its subsequent functional activity (agonist, antagonist, etc.). While specific, detailed public data on this compound's receptor binding profile from cell-based assays is limited in the immediate search results, the structurally related compound 2-Aminoindan (B1194107) (2-AI) provides a point of comparison. For instance, 2-AI is known to interact with monoamine transporters. It is plausible that similar assays would be employed for this compound to determine its binding constants (Ki) and efficacy at a panel of receptors, including dopaminergic, serotonergic, and adrenergic receptors, which are common targets for psychoactive compounds.

Synaptosomes, which are isolated nerve terminals, provide a valuable model for studying the effects of compounds on neurotransmitter uptake and release. Research on the parent compound, 2-aminoindan, has shown it to be a potent inhibitor of monoamine uptake. Studies on N-propyl-2-indanamine would likely involve incubating synaptosomal preparations from various brain regions (e.g., striatum, nucleus accumbens) with radiolabeled neurotransmitters like dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) in the presence of the compound. The ability of this compound to inhibit the reuptake of these neurotransmitters would be quantified by measuring the reduction in radioactivity within the synaptosomes. This would provide insights into its potency and selectivity as a monoamine reuptake inhibitor.

In Vivo Research Models (Non-Human)

In vivo studies in non-human animal models are critical for understanding the physiological and behavioral effects of a compound in a whole organism.

The central nervous system (CNS) effects of this compound would typically be investigated in rodent models, such as mice and rats. Locomotor activity is a common behavioral measure used to assess stimulant or depressant effects. For instance, the parent compound 2-aminoindan has been shown to produce stimulant-like effects on locomotor activity. It is anticipated that this compound would be evaluated in a similar manner, with researchers measuring changes in horizontal and vertical movement following administration. Other behavioral paradigms could include drug discrimination studies to assess its subjective effects relative to known stimulants, and models of anxiety and depression to explore potential anxiolytic or antidepressant properties.

In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. To understand the neurochemical profile of this compound, microdialysis probes would be implanted in brain areas rich in monoamine terminals, such as the nucleus accumbens and prefrontal cortex of rats. Following administration of the compound, dialysate samples would be collected and analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify changes in dopamine, norepinephrine, and serotonin levels. This would provide direct evidence of its effects on monoaminergic neurotransmission in the living brain.

Development of Aminoindane Analogues as Research Probes

The aminoindane scaffold is a subject of significant interest in medicinal chemistry and pharmacology due to its structural rigidity and resemblance to amphetamine. nih.gov This has led to the development of various aminoindane analogues as research probes to investigate biological systems, particularly the monoamine transporters. nih.gov Research probes are essential tools for understanding the function of proteins and their roles in disease. nih.gov The development of a selective probe set can help in elucidating the specific contributions of different receptor subtypes to physiological processes. nih.gov

While direct studies on this compound as a research probe are not prominent in the literature, the general principles of developing aminoindane-based probes can be considered. The synthesis of such probes often involves modifications to the amino group and the aromatic ring of the indane structure. nih.govresearchgate.net For instance, the introduction of different substituents can alter the affinity and selectivity of the compound for its biological targets. nih.gov

A study on a series of 2-aminoindan derivatives demonstrated that substitutions on the indane ring significantly influence their interaction with dopamine, norepinephrine, and serotonin transporters. nih.gov This highlights the potential for creating a diverse library of analogues from a parent compound like this compound to probe the structure and function of these important neurotransmitter systems. The development of such probes would likely involve a systematic synthetic approach to generate a series of related compounds, followed by extensive in vitro and in vivo characterization to determine their binding affinities, functional activities, and selectivity profiles. nih.govnih.gov

Examples of Aminoindane Analogues Studied as Research Chemicals:

| Compound Name | Abbreviation | Key Research Finding |

| 5,6-Methylenedioxy-2-aminoindane (B1208349) | MDAI | Acts as a monoamine releaser with selectivity for serotonin and norepinephrine transporters. nih.govnih.gov |

| 5,6-Methylenedioxy-N-methyl-2-aminoindane | MDMAI | A derivative of MDAI, also explored for its interaction with monoamine systems. nih.gov |

| 5-Iodo-2-aminoindane | 5-IAI | Investigated for its psychoactive properties and interaction with monoamine transporters. nih.gov |

| 5-Methoxy-6-methyl-2-aminoindane | MMAI | Shows high selectivity for the serotonin transporter. nih.gov |

| N-Methyl-2-aminoindane | NM2AI | A structural analogue of MDAI, studied for its behavioral and pharmacokinetic properties. |

Contributions to Advanced Materials Research

The unique chemical structure of aminoindanes, incorporating both an aromatic ring and an amino group, suggests potential applications in materials science. While specific research on this compound in this area is limited, the broader fields of polymer synthesis and catalyst development offer insights into its potential utility.

Amino compounds are widely used as monomers or functionalizing agents in the synthesis of advanced polymers. nih.govmonash.edu The primary amino group in N-propyl-2-indanamine could potentially be incorporated into polymer backbones or used as a side-chain functionality. For instance, amino acids have been successfully used to create functional polymers with applications in the biomedical field due to their biocompatibility. nih.govmonash.edu

The synthesis of polymers from amino-functionalized monomers can be achieved through various polymerization techniques. nih.gov The presence of the indane group in this compound could impart specific properties to a polymer, such as thermal stability and rigidity. The synthesis of polyimides from adamantane-containing diamines, for example, has been shown to result in materials with high glass transition temperatures and excellent optical transparency. While not a direct analogue, this demonstrates how bulky, rigid aliphatic rings can influence polymer properties.

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties for specific applications, such as high-performance plastics or materials for biomedical devices.

Chiral amines and their derivatives are crucial components in the development of organocatalysts for asymmetric synthesis. frontiersin.org These catalysts are essential for producing enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. The synthesis of chiral aminoindanes has been achieved through various methods, including the use of chiral auxiliaries and metal-catalyzed reductions. researchgate.net

While there is no specific literature on the use of this compound as a catalyst, its structure contains a chiral center at the 2-position of the indane ring (if synthesized in an enantiomerically pure form). This suggests that it could serve as a scaffold for the development of new chiral catalysts. For example, the amino group could be further functionalized to create a bifunctional catalyst that can activate substrates through hydrogen bonding or other non-covalent interactions. frontiersin.org

The development of catalysts based on the aminoindane framework would involve the synthesis of enantiomerically pure N-propyl-2-indanamine and its subsequent modification. The catalytic activity of these new compounds would then be evaluated in various organic reactions, such as aldol (B89426) or Michael additions, to assess their efficiency and stereoselectivity. frontiersin.org

Advanced Methodologies in N Propyl 2 Indanamine Hydrochloride Research

Spectroscopic and Chromatographic Techniques in Compound Analysis

The precise characterization of N-propyl-2-indanamine hydrochloride is foundational to any research endeavor. Spectroscopic and chromatographic techniques are the primary tools for confirming the identity, purity, and structural features of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While specific spectral data for this exact compound is not widely published, analysis of analogous compounds such as 2-aminoindane hydrochloride provides insight into the expected chemical shifts and splitting patterns. For instance, in the ¹H NMR spectrum of 2-aminoindane hydrochloride, specific proton signals corresponding to the aromatic and aliphatic regions of the indane core, as well as the amine group, can be identified. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule.

Mass spectrometry (MS) is another critical technique for determining the molecular weight and fragmentation pattern of this compound. In a study focused on the gas chromatography-mass spectrometry (GC-MS) analysis of eight aminoindanes, including the parent compound 2-aminoindane, characteristic fragmentation patterns were observed. These typically include the molecular ion peak and specific fragments resulting from the cleavage of the indane structure, which are instrumental in identifying the compound and its analogs.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating this compound from impurities and for quantitative analysis. The development of a robust HPLC method, for example, would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, and detector wavelength to achieve efficient separation and sensitive detection. Similarly, GC methods, often coupled with MS, are effective for analyzing volatile derivatives or the free base form of the compound. A study on aminoindane analogues demonstrated the successful separation of these compounds using different GC columns, highlighting the importance of stationary phase selection for optimal resolution. benthamscience.com

Table 1: Spectroscopic and Chromatographic Data for Structurally Related Aminoindanes

| Technique | Analyte | Key Findings |

| ¹H NMR | 2-Aminoindane Hydrochloride | Signals corresponding to aromatic protons, benzylic protons, and the proton alpha to the amino group are observed and assigned. |

| ¹³C NMR | 2-Aminoindane Hydrochloride | Resonances for all unique carbon atoms in the indane structure are identified, confirming the carbon framework. |

| GC-MS | 2-Aminoindane | The mass spectrum shows a distinct molecular ion peak and characteristic fragment ions, aiding in structural confirmation. |

Note: This table is illustrative and based on data for analogous compounds due to the limited availability of specific data for this compound.

Computational Chemistry and Molecular Modeling Approaches

In recent years, computational chemistry and molecular modeling have become indispensable tools in chemical research, offering insights that complement experimental data. These approaches are particularly valuable for predicting molecular properties and interactions, thereby guiding further research.

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to hypothesize its binding mode within a specific protein target. While specific docking studies on this compound are not prevalent in the literature, research on structurally similar compounds provides a methodological framework. For example, docking studies on other indanone and adamantane (B196018) derivatives have successfully predicted their binding affinities and interactions with various enzymes. nih.govnih.gov These studies typically involve preparing a 3D structure of the ligand and the receptor, defining a binding site, and using a scoring function to rank the potential binding poses.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies can help in understanding how modifications to its structure might affect its chemical properties. The development of a QSAR model involves calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of related compounds and then using statistical methods to find a correlation between these descriptors and an observed activity. Studies on indanone derivatives and other heterocyclic compounds have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Table 2: Key Parameters in a Hypothetical QSAR Study of Indanamine Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within a binding site. |

| Electronic | Dipole Moment | Influences electrostatic interactions with a target molecule. |

| Hydrophobic | LogP | Describes the partitioning of the compound between aqueous and lipid phases. |

In Silico Prediction Models for Compound Behavior

Beyond specific interactions, computational models can predict a wide range of properties of a molecule, collectively known as in silico predictions. These models are particularly useful in the early stages of research for forecasting a compound's behavior.

For this compound, in silico tools can predict various physicochemical properties such as solubility, pKa, and lipophilicity (LogP). Furthermore, Absorption, Distribution, Metabolism, and Excretion (ADME) models can forecast how the compound might behave in a biological system. mdpi.comfrontiersin.org These predictions are based on large datasets of existing compounds and their experimentally determined properties. While these models provide valuable estimations, they are predictions and should ideally be confirmed by experimental data. The use of such predictive tools is becoming increasingly common in chemical research to prioritize experimental efforts and to gain a preliminary understanding of a compound's profile. nih.govnih.gov

Table 3: Examples of In Silico Predictable Properties for this compound

| Property Category | Predicted Parameter | Relevance |

| Physicochemical | Aqueous Solubility | Influences dissolution and absorption. |

| Physicochemical | pKa | Determines the ionization state at different pH values. |

| ADME | Caco-2 Permeability | Predicts intestinal absorption. |

| ADME | Plasma Protein Binding | Affects the distribution and availability of the compound. |

Future Directions and Emerging Areas in N Propyl 2 Indanamine Hydrochloride Research

Exploration of Novel Aminoindane Scaffolds

The aminoindane chemical structure serves as a "scaffold," or foundational core, from which new and potentially improved molecules can be designed. The exploration of novel scaffolds is a cornerstone of modern medicinal chemistry, aiming to enhance a compound's affinity for its biological targets while minimizing off-target effects. For compounds like N-propyl-2-indanamine hydrochloride, which interacts with monoamine transporters, this involves the systematic synthesis and evaluation of structurally related analogs. nih.govresearchgate.net

Research in this area focuses on modifying the indane ring system, the propyl group, and the amine function to understand the structure-activity relationships (SAR). For instance, medicinal chemistry campaigns often involve the synthesis of numerous analogs to optimize properties like potency and metabolic stability. nih.gov The goal is to identify new chemical entities with superior selectivity for specific monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). nih.govacs.org

The process often begins with computational modeling to predict how structural changes might affect binding to the target protein. nih.gov Promising candidates are then synthesized and tested in vitro. For example, researchers have successfully identified novel monoamine transporter ligands by screening large chemical databases against computational models of the transporter's binding pocket. acs.orgnih.gov This approach has yielded compounds with entirely new scaffolds that still maintain the essential pharmacophore—a protonated amine and a hydrophobic region separated by a specific distance. nih.gov The insights gained from these explorations could lead to the development of next-generation compounds with fine-tuned pharmacological profiles.

| Scaffold Type | General Structure | Key Research Focus | Potential Advantage |

|---|---|---|---|

| Substituted Aminoindanes | Indane ring with varied substitutions | Investigating how additions to the ring affect selectivity and potency. | Fine-tuning receptor affinity and selectivity. |

| Conformationally Constrained Analogs | Pyrrolidine-based structures | Locking the molecule into a specific shape to enhance binding to transporters. researchgate.net | Increased potency and reduced off-target activity. |

| Bioisosteric Replacements | Replacing parts of the molecule (e.g., indane ring) with other chemical groups (e.g., aminoindoles). nih.gov | Improving metabolic stability and pharmacokinetic properties. | Better drug-like properties. |

| Fragment-Based Scaffolds | Building new structures from smaller chemical fragments known to bind to the target. | Discovering entirely new chemical classes of monoamine transporter ligands. | Novel intellectual property and unique pharmacological profiles. |

Development of Advanced Research Tools and Probes

To fully understand the mechanism of action of this compound, advanced research tools and chemical probes are indispensable. tandfonline.com These tools are specially designed molecules that allow scientists to visualize, measure, and track the interaction of the compound with its biological targets in real-time. columbia.edu The development of such probes involves modifying the parent compound's structure to incorporate a reporter element, such as a fluorescent dye or a radioactive isotope, without significantly altering its pharmacological properties.

Fluorescent probes are particularly powerful tools. By tethering a fluorescent molecule to a ligand like N-propyl-2-indanamine, researchers can use advanced microscopy techniques to see exactly where the compound binds in cells and brain tissue. columbia.edu This helps in mapping the specific transporters and neural circuits affected by the compound. columbia.edu Similarly, radiolabeled versions of the compound, where an atom is replaced with a radioactive isotope, are crucial for quantitative binding assays. These assays can determine the affinity (how tightly the compound binds) and density of the target transporters in different tissues. acs.org

The creation of these probes is a complex process that requires a deep understanding of the target's biology and the compound's chemistry. tandfonline.com The ultimate goal is to develop a suite of tools that can be used to dissect the compound's effects at a molecular level, providing a much clearer picture of its engagement with biological systems. tandfonline.com

| Probe Type | Description | Application in Research | Example from Similar Research |

|---|---|---|---|

| Fluorescent Probes | The compound is chemically linked to a fluorescent dye. | Visualization of target protein localization in cells and tissue slices via confocal microscopy. columbia.edu | Development of fluorescent ligands to study serotonin transporters. columbia.edu |

| Radiolabeled Ligands | An atom in the compound is replaced with a radioactive isotope (e.g., ³H, ¹¹C, ¹²⁵I). | Quantification of receptor binding affinity (Ki) and density (Bmax) in brain homogenates; used in PET imaging. | [¹²⁵I]RTI-55 used as a radioligand for monoamine transporter binding assays. acs.org |

| Photoaffinity Labels | The compound has a photoreactive group that forms a permanent (covalent) bond with its target upon exposure to UV light. | Irreversible labeling of the binding site to facilitate protein identification and structural studies. | Used to identify specific amino acid residues in the binding pockets of transporter proteins. |

| Biotinylated Probes | The compound is tagged with biotin. | Isolation and purification of the target protein from a complex biological sample for further analysis. | Used in pull-down assays to identify binding partners. |

Integration of Multi-Omics Data in Pharmacological Characterization (Preclinical)

Pharmacology is increasingly moving towards a systems-level understanding of drug action, integrating data from various "-omics" fields. In the preclinical characterization of a compound like this compound, a multi-omics approach can provide a comprehensive molecular snapshot of its effects on a biological system. nih.gov This involves analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to the compound's administration.

For instance, a preclinical transcriptomics study in an animal model could reveal which genes are turned on or off in specific brain regions after exposure to the compound. researchgate.net This can highlight the downstream signaling pathways that are activated or inhibited. Proteomics can then confirm whether these changes in gene expression lead to corresponding changes in protein levels. Metabolomics, the study of small molecules like neurotransmitters and lipids, can provide a functional readout of the compound's impact on cellular metabolism and signaling. nih.gov

By integrating these large datasets, researchers can build detailed models of the compound's mechanism of action, identify potential biomarkers of its activity, and even predict potential off-target effects before they are observed clinically. nih.govnih.gov For example, a multi-omics analysis might reveal that a monoamine reuptake inhibitor also affects pathways related to neuroinflammation or synaptic plasticity, providing a more holistic understanding of its pharmacological profile. researchgate.net This data-rich approach is crucial for modern drug discovery and for fully characterizing the biological impact of novel psychoactive compounds.

| Omics Technology | Biological Molecules Measured | Information Provided in Preclinical Research |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | RNA transcripts | Identifies which genes are differentially expressed in response to the compound, revealing affected cellular pathways. researchgate.net |

| Proteomics (e.g., Mass Spectrometry) | Proteins | Quantifies changes in protein levels, confirming that gene expression changes translate to functional proteins. medrxiv.org |

| Metabolomics (e.g., NMR, Mass Spectrometry) | Metabolites (e.g., amino acids, lipids, neurotransmitters) | Provides a real-time snapshot of the physiological state and functional impact on cellular metabolism. nih.gov |

| Epigenomics (e.g., ATAC-Seq) | Chromatin accessibility, DNA methylation | Reveals how the compound might induce long-term changes in gene regulation without altering the DNA sequence itself. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-propyl-2-indanamine hydrochloride, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves alkylation of 2-indanamine with propyl halides under basic conditions, followed by hydrochloride salt formation. Key steps include:

- Alkylation : React 2-indanamine with 1-bromopropane in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60–80°C for 12–24 hours .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate intermediates.

- Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Purity Validation : Confirm via HPLC (C18 column, 0.03 M phosphate buffer:methanol 70:30, UV detection at 207 nm) and NMR (¹H/¹³C) to verify absence of unreacted precursors .

Q. How can researchers optimize HPLC conditions for quantifying this compound in complex matrices?

- Methodological Answer :

- Column Selection : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) for high resolution .

- Mobile Phase : Adjust the ratio of 0.03 M phosphate buffer to methanol (e.g., 70:30 to 60:40) to achieve a retention time of 5–7 minutes.

- Detection : UV detection at 207 nm provides sensitivity for indane derivatives. Calibrate with standards (1–50 µg/mL) to ensure linearity (r² > 0.999) .

- Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma) to assess accuracy (target: 98–102%) and precision (RSD < 2%) .

Advanced Research Questions

Q. What strategies address contradictions in reported pharmacological activities of this compound?

- Methodological Answer : Discrepancies may arise from:

- Structural Analogues : Compare activity with related compounds (e.g., 2-indanone derivatives) to identify structure-activity relationships (SAR). For example, substituents on the indane ring may modulate receptor binding .

- Assay Conditions : Standardize in vitro assays (e.g., receptor binding or enzyme inhibition) by controlling pH, temperature, and solvent (DMSO concentration ≤ 0.1%) to minimize variability .

- Metabolite Interference : Use LC-MS/MS to differentiate parent compound effects from metabolites in vivo .

Q. How can crystallography and computational modeling resolve uncertainties in the stereochemical configuration of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from ethanol. Resolve the 3D structure to confirm the configuration of the propyl side chain and indane ring .

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., ¹³C for carbonyl groups) with experimental data to validate stereochemistry .

- Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., monoamine transporters) to identify key binding residues and explain enantiomer-specific activity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential HCl gas release during salt formation .

- Storage : Store in airtight containers under argon at –20°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with 5% NaOH before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.